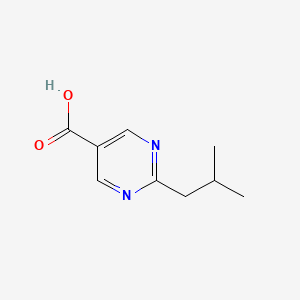

2-Isobutylpyrimidine-5-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-(2-methylpropyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H12N2O2/c1-6(2)3-8-10-4-7(5-11-8)9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |

InChI Key |

VKBJHRNWOHSQGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC=C(C=N1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isobutylpyrimidine 5 Carboxylic Acid and Analogues

Classical Approaches to Pyrimidine-5-carboxylic Acid Synthesis

The foundational step in synthesizing the target molecule often involves the creation of a pyrimidine-5-carboxylate ester, which is then hydrolyzed to the final carboxylic acid. The construction of this heterocyclic core can be accomplished through various cyclization reactions from appropriate acyclic precursors.

Hydrolysis of Pyrimidine-5-carboxylate Esters

A common and straightforward method for obtaining pyrimidine-5-carboxylic acids is through the hydrolysis of their corresponding esters. researchgate.net This reaction is typically carried out under basic conditions, for instance, using an aqueous solution of sodium hydroxide, followed by acidification to precipitate the carboxylic acid. researchgate.net The alkaline hydrolysis of esters of pyrimidine-5-carboxylic acids generally proceeds to give the corresponding carboxylic acids as the primary products. researchgate.net

The general scheme for this transformation is presented below:

General Reaction for Hydrolysis of Pyrimidine-5-carboxylate Esters

| Reactant | Reagents | Product |

|---|

This step is crucial in the final stage of the synthesis, converting the ester intermediate, which is often the direct product of cyclization reactions, into the desired carboxylic acid.

Cyclization Reactions from Precursors

The formation of the pyrimidine (B1678525) ring is a key aspect of the synthesis, and several cyclization strategies have been developed. These methods typically involve the condensation of a three-carbon component with a compound containing an amidine moiety.

A robust and widely applicable method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with a suitable three-carbon synthon. organic-chemistry.org A particularly effective precursor is the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org This reagent reacts with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields. organic-chemistry.org

The reaction provides a direct route to pyrimidines that are unsubstituted at the 4- and 6-positions, a structural feature that can be challenging to achieve with other methods. organic-chemistry.org The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is itself prepared by the condensation of methyl formate (B1220265) with methyl 3,3-dimethoxypropionate in the presence of sodium hydride. organic-chemistry.org

Examples of 2-Substituted Pyrimidine-5-Carboxylic Esters Synthesized via Amidinium Salt Condensation organic-chemistry.org

| Amidinium Salt | Product | Yield (%) |

|---|---|---|

| Acetamidinium chloride | Methyl 2-methylpyrimidine-5-carboxylate | 75 |

| Benzamidinium chloride | Methyl 2-phenylpyrimidine-5-carboxylate | 89 |

This method's versatility allows for the introduction of various substituents at the 2-position by simply changing the corresponding amidinium salt.

In recent years, there has been a significant focus on developing environmentally benign synthetic methods. One-pot multicomponent reactions are particularly attractive as they can offer high atom economy, reduce reaction times, and minimize the need for purification of intermediates. While not specifically detailed for 2-isobutylpyrimidine-5-carboxylic acid, general green synthesis approaches for pyrimidine derivatives often utilize water as a solvent and may be catalyzed by reusable catalysts. These methods typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or amidine derivative. The application of such techniques could provide a more sustainable route to the target molecule and its analogues.

Specific Synthetic Routes for 2-Substituted Pyrimidine-5-carboxylic Acids

To synthesize this compound, a specific strategy is required to introduce the isobutyl group at the C2 position of the pyrimidine ring.

Strategies for Introducing the Isobutyl Moiety at the 2-Position

The most direct and efficient strategy for introducing the isobutyl group at the 2-position is through the aforementioned condensation reaction using isobutyramidine as the N-C-N component. This approach builds the desired substitution pattern directly into the pyrimidine ring during its formation.

Preparation of Isobutyramidine: Isobutyramidine can be synthesized from isobutyronitrile.

Synthesis of Ethyl 2-isobutylpyrimidine-5-carboxylate: This key intermediate is formed by the cyclocondensation of isobutyramidine (or its salt) with a suitable C3 synthon, such as diethyl ethoxymethylenemalonate or the sodium salt of 3,3-dimethoxy-2-ethoxycarbonylpropen-1-ol. The latter is a direct application of the general method described by Zhichkin et al. organic-chemistry.org

Hydrolysis to this compound: The final step is the hydrolysis of the ester intermediate to the target carboxylic acid, as described in section 2.1.1.

Proposed Synthetic Route to this compound

| Step | Starting Material(s) | Key Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | Isobutyronitrile | 1. HCl, Ethanol 2. Ammonia | Isobutyramidine hydrochloride |

| 2 | Isobutyramidine hydrochloride, Sodium salt of 3,3-dimethoxy-2-ethoxycarbonylpropen-1-ol | DMF, Heat | Ethyl 2-isobutylpyrimidine-5-carboxylate |

This targeted approach, leveraging a well-established general methodology for 2-substituted pyrimidine synthesis, represents a logical and efficient route to this compound.

Ester Precursors in this compound Synthesis

A common and effective strategy for the synthesis of 2-substituted pyrimidine-5-carboxylic acids involves the use of their corresponding ester derivatives as immediate precursors. This approach typically consists of two main stages: the construction of the pyrimidine-5-carboxylic ester core, followed by hydrolysis to yield the final carboxylic acid.

The synthesis of the ester precursor can be achieved through various condensation reactions. A notable method involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org This reaction provides a direct and high-yielding route to 2-substituted pyrimidine-5-carboxylic esters, which is particularly valuable for synthesizing pyrimidines that are unsubstituted at the 4-position. organic-chemistry.org The reaction of N-C-N dinucleophiles, such as amidines, with ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates also affords the respective esters of 4-substituted 2-substituted-pyrimidine-5-carboxylic acids in high yields. researchgate.net

Once the pyrimidine-5-carboxylic ester is synthesized, the final step is its conversion to the carboxylic acid via hydrolysis. researchgate.netbu.edu.eg This transformation is typically achieved under basic conditions, for example, by using an aqueous alkali solution like potassium hydroxide, followed by acidification. researchgate.net While generally straightforward, the conditions for hydrolysis must be carefully controlled, as some studies have investigated potential rearrangements of the pyrimidine ring under basic conditions, although the formation of the carboxylic acid is the typical outcome. researchgate.netresearchgate.net

For instance, various esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids have been successfully hydrolyzed to their corresponding carboxylic acids. researchgate.net These acids can then be further processed, for example, through decarboxylation by heating, to yield the corresponding 4-substituted pyrimidines. researchgate.net

| Ester Precursor Synthesis Method | Key Reactants | Hydrolysis Condition | Final Product | Reference |

|---|---|---|---|---|

| Condensation with amidinium salts | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts | Alkaline Hydrolysis (e.g., KOH/H₂O) | 2-Substituted pyrimidine-5-carboxylic acid | organic-chemistry.org |

| Condensation with N-C-N dinucleophiles | Ethyl/methyl 2-dimethylaminomethylene-3-oxoalkanoates, Amidines/Guanidine | Alkaline Hydrolysis | 4-Substituted-2-substituted-pyrimidine-5-carboxylic acid | researchgate.net |

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the synthesis of pyrimidine derivatives has benefited from the adoption of advanced techniques that offer improvements in reaction times, yields, and environmental impact. These methods align with the principles of green chemistry, aiming for more sustainable chemical processes. unibo.itnih.gov

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. eurekaselect.com In the context of pyrimidine synthesis, microwave-assisted methods have been successfully employed for various multi-component reactions, such as the Biginelli reaction, to produce oxo- and thioxopyrimidine derivatives. tandfonline.comfoliamedica.bg This technique offers several advantages, including rapid heating, reduced reaction times (often from hours to minutes), simplicity of procedure, and sometimes solvent-free conditions. tandfonline.comresearchgate.net For example, thiazolo[5,4-d]pyrimidines have been synthesized within 5 minutes using microwave irradiation. researchgate.net The rapid and intense heating generated by microwaves can avoid harsh classical conditions and the decomposition of sensitive materials. tandfonline.com This technology has been applied to synthesize a wide array of pyrimidine analogues, demonstrating its versatility and efficiency. researchgate.netnih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | tandfonline.comresearchgate.net |

| Yields | Often moderate | Generally high (65-90% reported) | tandfonline.comresearchgate.net |

| Conditions | Often harsh, requiring high temperatures and long durations | Mild conditions, rapid heating | tandfonline.com |

| Solvent Use | Often requires organic solvents | Can be performed under solvent-free or reduced solvent conditions | tandfonline.com |

The use of catalysts is central to modern organic synthesis for enhancing reaction efficiency and selectivity. For pyrimidine synthesis, a variety of catalysts have been explored. Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been reported as an efficient and environmentally friendly catalyst for the one-pot, three-component synthesis of functionalized tetrahydropyrimidine (B8763341) quinolones in aqueous media. researchgate.netresearchgate.net The use of CAN in water offers significant advantages, including short reaction times, simple work-up procedures, and reduced environmental impact, aligning with green chemistry principles. researchgate.net

Beyond CAN, other catalysts have been employed effectively. For instance, a zinc-linked amino acid complex, Zn(l-proline)₂, has been used as a green catalyst for synthesizing pyrimidine derivatives in water, offering high yields and catalyst recyclability. researchgate.net Similarly, modified bone char has been used as a robust and reusable solid acid biocatalyst for the synthesis of pyrimidine-5-carbonitrile derivatives. nih.govnih.gov These examples highlight a trend towards using inexpensive, non-toxic, and recyclable catalysts to facilitate pyrimidine synthesis. nih.govtandfonline.com

Reducing or eliminating the use of hazardous organic solvents is a key goal of green chemistry. acs.org Several methodologies for pyrimidine synthesis now incorporate solvent-free conditions or the use of environmentally benign solvents like water. hilarispublisher.comresearchgate.net

Solvent-free approaches often involve techniques like ball milling (mechanochemistry), which has been used for the one-pot multicomponent synthesis of various pyrimidine derivatives. acs.org This method can be scaled up and often allows for easy product isolation. acs.org Another common solvent-free approach is to conduct reactions by heating the neat mixture of reactants, sometimes with a catalyst, which has proven effective for synthesizing pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives using ammonium chloride as an inexpensive and readily available catalyst. ias.ac.in The advantages of these methods include procedural simplicity, short reaction times, high yields, and the absence of toxic solvents and column chromatography for purification. tandfonline.com

Purification and Isolation Methodologies for Synthetic Intermediates and Final Product

The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure the compound's purity and structural integrity. A variety of standard and advanced techniques are employed for this purpose.

For carboxylic acids, a common initial purification step involves acid-base extraction. lookchem.com The crude product can be dissolved in an aqueous base (like sodium hydroxide) to form a water-soluble salt. This solution is then washed with an organic solvent (e.g., diethyl ether) to remove neutral and basic impurities. Subsequently, the aqueous layer is acidified, causing the carboxylic acid to precipitate, after which it can be extracted back into an organic solvent. lookchem.com

Crystallization is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. lookchem.com The choice of solvent is crucial for effective purification.

Chromatography is another powerful purification tool. Column chromatography using silica (B1680970) gel or alumina (B75360) is frequently used to separate the desired product from byproducts and unreacted starting materials based on differences in polarity. orgsyn.org The crude mixture is loaded onto the column and eluted with a solvent system of appropriate polarity. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography, TLC) to identify those containing the pure product.

For volatile compounds, distillation can be an effective purification method. lookchem.com In the context of synthesizing the final acid from an ester precursor, purification of the intermediate ester might be performed by distillation before the final hydrolysis step. google.com

The specific purification protocol depends on the physical properties of the target compound (solid, liquid, polarity, volatility) and the nature of the impurities present in the reaction mixture. Often, a combination of these techniques is required to achieve the desired level of purity.

Reactivity and Chemical Transformations of 2 Isobutylpyrimidine 5 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes a variety of transformations, including esterification, amide formation, reduction, decarboxylation, and conversion to acyl halides and anhydrides.

Esterification Reactions

Esterification of carboxylic acids is a common transformation that can be achieved under acidic conditions, a process known as Fischer esterification. cerritos.edumasterorganicchemistry.com In this equilibrium reaction, the carboxylic acid is treated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com To favor the formation of the ester, an excess of the alcohol is often used to shift the equilibrium. cerritos.edumasterorganicchemistry.com

Another approach involves the use of dehydrating agents or other coupling reagents to facilitate the reaction. For instance, the use of a surfactant-type Brønsted acid catalyst can enable esterification to occur in water. organic-chemistry.org Additionally, methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters have been developed, highlighting the importance of these compounds as synthetic intermediates. organic-chemistry.orghumanjournals.com

| Reaction | Reagents | Product |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Dehydrative Esterification | Alcohol, Dehydrating Agent | Ester |

Amide Formation and Peptide Coupling Strategies

The conversion of the carboxylic acid group of 2-isobutylpyrimidine-5-carboxylic acid to an amide is a fundamental reaction. This can be achieved by direct reaction with an amine, often requiring heat. youtube.comlibretexts.org The initial reaction between the carboxylic acid and the amine forms an ammonium (B1175870) salt, which upon heating, dehydrates to form the amide. libretexts.org

More sophisticated methods, known as peptide coupling, are employed to form amide bonds under milder conditions, which is crucial when dealing with sensitive molecules. uni-kiel.deyoutube.comuniurb.it These strategies involve the use of coupling reagents to "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. uniurb.itsigmaaldrich.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium salts such as BOP, PyBOP, HBTU, and HATU. sigmaaldrich.compeptide.com The choice of coupling reagent and additives can be critical to prevent side reactions and racemization, especially in peptide synthesis. uni-kiel.desigmaaldrich.com

| Method | Reagents | Key Features |

| Direct Amination | Amine, Heat | Forms ammonium salt intermediate. libretexts.org |

| Carbodiimide Coupling | Amine, DCC or DIC | DCC is common in solution-phase, while DIC is preferred for solid-phase synthesis. peptide.com |

| Onium Salt Coupling | Amine, HBTU, HATU, etc. | Generally efficient and reduces side reactions. sigmaaldrich.com |

Reduction to Alcohols

The carboxylic acid functional group can be reduced to a primary alcohol. chemistrysteps.comchemguide.co.uk This transformation typically requires the use of strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective. chemistrysteps.comchemguide.co.uklibretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org The reaction with LiAlH₄ proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated. chemistrysteps.comlibretexts.org The reaction is typically carried out in a dry ether solvent, followed by an acidic workup to yield the final alcohol product. chemguide.co.uk Alternative methods using manganese(I) catalyzed hydrosilylation have also been developed for the reduction of carboxylic acids to alcohols under milder conditions. nih.gov

| Reducing Agent | Product | Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Dry ether solvent, followed by acidic workup. chemguide.co.uk |

| Borane (BH₃) | Primary Alcohol | Can be an effective alternative to LiAlH₄. chemistrysteps.com |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. While the decarboxylation of simple aliphatic carboxylic acids can be challenging, certain structural features can facilitate this reaction. For pyrimidine-5-carboxylic acids, decarboxylation can be a key step in the synthesis of simpler pyrimidine (B1678525) derivatives. researchgate.netresearchgate.net The reaction often requires heating and may be influenced by the specific substituents on the pyrimidine ring. researchgate.net Various methods for decarboxylation have been developed, including those utilizing visible-light photoredox catalysis or copper catalysis. organic-chemistry.orgnih.govnih.gov

Acyl Halide and Anhydride Formation

Carboxylic acids can be converted into more reactive derivatives such as acyl halides and anhydrides. Acyl chlorides are commonly prepared by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgkhanacademy.org These reagents work by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic substitution by the chloride ion. libretexts.orgresearchgate.net Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, often by heating or with a dehydrating agent. libretexts.org

| Derivative | Reagents | Significance |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Highly reactive intermediates for synthesis. libretexts.orglibretexts.org |

| Acid Anhydride | Heat or Dehydrating Agent | Useful acylating agents. libretexts.org |

Reactions of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient aromatic system, which influences its reactivity. The presence of the two nitrogen atoms makes the ring susceptible to nucleophilic attack and can undergo various transformations. wur.nl The reactivity of the pyrimidine ring can be enhanced by quaternization of one of the nitrogen atoms, making it more susceptible to nucleophilic reactions. wur.nl The isobutyl group at the 2-position and the carboxylic acid at the 5-position will also influence the regioselectivity of reactions on the ring. Reactions such as ring transformations and substitutions are possible, often depending on the reaction conditions and the nature of the attacking nucleophile. wur.nlresearchgate.net For instance, some pyrido[2,3-d]pyrimidine (B1209978) derivatives can undergo nucleophilic substitution of halogen atoms at the C2 and C4 positions. nih.gov

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution on the pyrimidine ring is generally considered a challenging transformation. bhu.ac.inresearchgate.net The pyrimidine nucleus is a π-deficient system due to the presence of two electronegative nitrogen atoms, which significantly deactivates the ring towards attack by electrophiles. bhu.ac.inwikipedia.org This inherent lack of reactivity is further compounded in this compound by the presence of the carboxylic acid group at the C5-position. The carboxylic acid moiety acts as a deactivating group, further reducing the electron density of the ring and making electrophilic attack unfavorable under standard conditions. While electrophilic substitution can be facilitated in some pyrimidine systems through the introduction of potent activating groups, the subject molecule lacks such features. researchgate.net Therefore, direct electrophilic substitution on the pyrimidine ring of this compound is not a readily applicable synthetic strategy. wikipedia.orgslideshare.net

Nucleophilic Aromatic Substitution (if applicable, e.g., on halo-substituted analogues)

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgwikipedia.org This type of reaction is particularly efficient when a good leaving group, such as a halogen, is present at one of the electron-deficient positions (C2, C4, or C6). bhu.ac.inslideshare.net

For this compound, this reactivity pathway would be accessed via a halo-substituted analogue, for example, a 4-chloro or 6-chloro derivative. The reaction proceeds through a two-step addition-elimination mechanism. nih.gov A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge in this intermediate is effectively delocalized by the ring nitrogen atoms. In a subsequent, typically rapid step, the leaving group is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com The reactivity at the C4 position is often favored over the C2 position due to greater stabilization of the intermediate. stackexchange.com

Modifications at the Isobutyl Substituent

The isobutyl group at the C2 position, being an alkyl side chain, can potentially undergo reactions characteristic of alkanes, most notably free-radical halogenation. While specific studies on this compound are not prevalent, general principles suggest that under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator), selective halogenation of the isobutyl side chain could be achieved. Such modifications could introduce further functional handles for subsequent derivatization without altering the core heterocyclic structure. mdpi.comresearchgate.net

Derivatization Strategies Utilizing this compound as a Building Block

The carboxylic acid group at the C5-position is the primary site for derivatization, allowing this compound to serve as a versatile building block for more complex molecules. evitachem.comhumanjournals.comorganic-chemistry.org

Synthesis of Novel Pyrimidine Analogues

The carboxylic acid functionality can be readily converted into a variety of other functional groups, leading to the synthesis of a diverse library of pyrimidine analogues. humanjournals.com Standard organic transformations can be employed to generate esters, amides, and other derivatives. These modifications are crucial in medicinal chemistry for modulating the physicochemical properties and biological activity of the parent compound. nih.gov

| Derivative Type | General Structure | Typical Reagents | Significance |

|---|---|---|---|

| Esters |  | Alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄) | Increases lipophilicity, can act as prodrugs. |

| Amides |  | Amine (R'R''NH), Coupling agents (e.g., EDC, HOBt) | Introduces hydrogen bonding capabilities, alters solubility. |

| Acyl Halides |  | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Highly reactive intermediates for further synthesis. |

Formation of Fused Heterocyclic Systems

The pyrimidine-5-carboxylic acid scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are prevalent in pharmacologically active compounds. derpharmachemica.comnih.gov Through intramolecular or intermolecular cyclization reactions, the carboxylic acid group can be used to construct a new ring fused to the pyrimidine core. For example, reaction with a bifunctional nucleophile like hydrazine (B178648) or a substituted hydrazine can lead to the formation of pyrimido[4,5-d]pyridazine (B13097865) derivatives. researchgate.netgoogle.com This strategy significantly expands the structural diversity accessible from the starting material, leading to novel chemical entities with potentially unique biological profiles. researchgate.net

Exploration of Bioisosteric Replacements for the Carboxylic Acid Group

In drug design, it is often desirable to replace a carboxylic acid group with a bioisostere to improve pharmacokinetic properties such as metabolic stability, membrane permeability, and oral bioavailability, while retaining the essential biological activity. openaccessjournals.comresearchgate.net The carboxylic acid group of this compound can be synthetically converted into several well-known bioisosteres. researchgate.netopenaccessjournals.com The 5-substituted 1H-tetrazole is one of the most widely used bioisosteres for a carboxylic acid, exhibiting similar acidity and hydrogen bonding capabilities but with increased lipophilicity. openaccessjournals.comdrughunter.com

| Bioisostere | General Structure | Synthetic Precursor/Strategy | Key Properties |

|---|---|---|---|

| Tetrazole |  | Conversion of -COOH to a nitrile (-CN), followed by [3+2] cycloaddition with an azide (B81097) (e.g., NaN₃). | Similar pKa to carboxylic acid, metabolically stable, more lipophilic. openaccessjournals.com |

| 1,2,4-Oxadiazole |  | Activation of -COOH, reaction with an amidoxime. | Less acidic than tetrazoles, can improve oral bioavailability. openaccessjournals.comdrughunter.com |

| Sulfonamide |  | Multi-step synthesis, typically starting from an amino-pyrimidine analogue. | Non-planar, strong hydrogen bond donor. openaccessjournals.com |

Advanced Spectroscopic and Structural Characterization of 2 Isobutylpyrimidine 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular architecture can be constructed.

The ¹H NMR spectrum of 2-isobutylpyrimidine-5-carboxylic acid provides a definitive fingerprint of the proton environments within the molecule. The acidic proton of the carboxylic acid group is expected to be highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. This results in a characteristic downfield chemical shift, typically observed in the 10-13 ppm region, often as a broad singlet due to hydrogen bonding and exchange phenomena. libretexts.orglibretexts.org The protons of the isobutyl group exhibit characteristic splitting patterns. The two methylene (B1212753) protons adjacent to the pyrimidine (B1678525) ring would appear as a doublet, coupled to the single methine proton. The methine proton, in turn, would present as a multiplet, being split by both the methylene and the six methyl protons. The two methyl groups of the isobutyl moiety are diastereotopic and would therefore be expected to appear as a doublet. The protons on the pyrimidine ring are in distinct chemical environments and would appear as singlets in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet | 1H |

| Pyrimidine H-4/H-6 | 8.5 - 9.5 | singlet | 2H |

| Methylene (-CH₂-) | 2.5 - 3.0 | doublet | 2H |

| Methine (-CH-) | 1.8 - 2.2 | multiplet | 1H |

| Methyl (-CH₃) | 0.9 - 1.2 | doublet | 6H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 160 and 185 ppm. libretexts.org The carbon atoms of the pyrimidine ring will have distinct chemical shifts based on their electronic environment, influenced by the nitrogen atoms and the substituents. The carbons of the isobutyl group will appear in the aliphatic region of the spectrum. The quaternary carbon of the pyrimidine ring attached to the isobutyl group will likely show a weaker signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | 160 - 185 |

| Pyrimidine C-2 | 160 - 170 |

| Pyrimidine C-4/C-6 | 150 - 160 |

| Pyrimidine C-5 | 120 - 130 |

| Methylene (-C H₂-) | 40 - 50 |

| Methine (-C H-) | 25 - 35 |

| Methyl (-C H₃) | 20 - 25 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, confirming the connectivity within the isobutyl group. For instance, a cross-peak between the methylene and methine proton signals would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the isobutyl group by correlating them with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial in confirming the attachment of the isobutyl group to the C-2 position of the pyrimidine ring and the carboxylic acid group to the C-5 position. For example, a correlation between the methylene protons of the isobutyl group and the C-2 of the pyrimidine ring would be expected.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding arrangements.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrational modes of its functional groups. The carboxylic acid group exhibits a very broad O-H stretching band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer. libretexts.org The C=O stretching vibration of the carbonyl group would give rise to a strong, sharp absorption band around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations would also be observable. The pyrimidine ring will show characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The isobutyl group will be identified by its C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad (IR) |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O stretch (Carbonyl) | 1700 - 1725 | Strong (IR) |

| C=N, C=C stretch (Pyrimidine) | 1400 - 1600 | Medium to Strong |

| C-O stretch (Carboxylic Acid) | 1200 - 1300 | Medium |

| O-H bend (Carboxylic Acid) | 900 - 950 | Medium, Broad |

Note: Predicted values are based on typical vibrational frequencies for similar functional groups.

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular interaction significantly influences the vibrational frequencies of the O-H and C=O groups. The broadness of the O-H stretching band in the IR spectrum is a direct consequence of this hydrogen bonding. libretexts.org Raman spectroscopy can also provide insights into these interactions. The C=O stretching band in the Raman spectrum may appear at a slightly different frequency compared to the IR spectrum, and its analysis can help in understanding the symmetry of the dimeric structure. By comparing the spectra of the compound in different phases (e.g., solid vs. solution in a non-polar solvent), the extent and nature of hydrogen bonding can be further investigated.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₉H₁₂N₂O₂. The theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of each element. missouri.edumsu.edu This high-precision measurement is fundamental in confirming the compound's identity, distinguishing it from isomers, and is a prerequisite for registration in chemical databases. HRMS analysis can also identify common adducts, such as protonated [M+H]⁺ or sodiated [M+Na]⁺ ions, which are frequently observed depending on the ionization technique used. epfl.chnih.gov

| Species | Theoretical Exact Mass (m/z) |

|---|---|

| [M] (Neutral) | 180.08988 |

| [M+H]⁺ | 181.09771 |

| [M+Na]⁺ | 203.07965 |

Electron impact (EI) mass spectrometry induces fragmentation of the molecular ion, providing a unique fingerprint that helps confirm the compound's structure. The fragmentation of this compound is expected to follow predictable pathways based on the functional groups present. nih.govchemguide.co.uk

Key fragmentation routes for pyrimidine carboxylic acids are influenced by the substituents on the pyrimidine ring. nih.govsphinxsai.com For carboxylic acids in general, characteristic losses include the hydroxyl radical (•OH, 17 Da) and the carboxyl group (•COOH, 45 Da). libretexts.orgmiamioh.edu The presence of the isobutyl group introduces additional fragmentation pathways, primarily through cleavage of the C-C bonds within the alkyl chain. The stability of the resulting carbocations and radical species dictates the relative abundance of the fragment ions observed in the spectrum. chemguide.co.uk

| Fragment Ion (m/z) | Proposed Neutral Loss | Mass Loss (Da) | Plausible Structure of Fragment |

|---|---|---|---|

| 180 | - | 0 | [M]⁺• (Molecular Ion) |

| 163 | •OH | 17 | [M-OH]⁺ |

| 137 | •C₃H₇ (Propyl radical) | 43 | [M-C₃H₇]⁺ |

| 135 | •COOH | 45 | [M-COOH]⁺ |

| 123 | •C₄H₉ (Isobutyl radical) | 57 | [M-C₄H₉]⁺ |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including molecular conformation and intermolecular packing. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from studies of similar molecules. researchgate.netnih.gov

The pyrimidine ring is anticipated to be essentially planar, a common feature for such aromatic heterocycles. researchgate.net The primary conformational flexibility arises from the rotation around the single bonds connecting the isobutyl and carboxylic acid groups to the pyrimidine ring. researchgate.netnih.govnih.gov Steric hindrance between the substituents and the ring may lead to a non-coplanar arrangement of the carboxylic acid group relative to the pyrimidine ring. researchgate.net In pyrimidine nucleosides, the anti-conformation is generally favored due to steric constraints, a principle that may influence the preferred orientation of the isobutyl group. quora.com Tautomerism is not expected to be a significant feature for the core pyrimidine ring in this compound, with the dominant form being the structure as named.

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds. Carboxylic acids frequently form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. researchgate.netnih.govrsc.org This robust interaction typically results in a supramolecular synthon with an R²₂(8) graph-set notation. nih.govacs.orgresearchgate.net

| Interaction Type | Donor | Acceptor | Typical Supramolecular Motif |

|---|---|---|---|

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | R²₂(8) Dimer nih.govacs.org |

| Hydrogen Bond | C-H (Alkyl/Aromatic) | N (Pyrimidine) | Chain/Sheet |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Offset or Face-to-Face Stacks |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is primarily determined by the pyrimidine ring, which acts as the main chromophore. The absorption maxima are influenced by the electronic effects of the isobutyl and carboxylic acid substituents.

The pyrimidine core exhibits characteristic π→π* and n→π* transitions. rsc.orgrsc.org The π→π* transitions are typically of high intensity and occur at lower wavelengths, while the n→π* transitions, involving the non-bonding electrons of the nitrogen atoms, are of lower intensity and appear at higher wavelengths. The conjugation of the carboxylic acid group with the pyrimidine ring is expected to cause a bathochromic (red) shift in the π→π* absorption band compared to unsubstituted pyrimidine. umk.pl Studies on substituted pyrimidines have shown absorption maxima in the range of 270-300 nm, which is a reasonable estimate for the primary absorption band of this compound. nih.govresearchgate.net

| Electronic Transition | Expected λmax Range | Description |

|---|---|---|

| π→π | 260 - 290 nm | High-intensity absorption due to the conjugated pyrimidine system. |

| n→π | > 300 nm | Low-intensity absorption involving nitrogen lone-pair electrons. |

Electronic Transitions and Chromophore Analysis

The electronic absorption properties of this compound in the ultraviolet-visible (UV-Vis) region are determined by the principal chromophore present in its structure. A chromophore is the part of a molecule responsible for its color, or more broadly, its absorption of light in the UV-Vis spectrum. lumenlearning.com For this compound, the chromophore is the pyrimidine ring, a nitrogen-containing heterocyclic aromatic system. The absorption characteristics of this primary chromophore are modulated by the presence of two substituents: an isobutyl group at the C2 position and a carboxylic acid group at the C5 position.

The UV-Vis spectrum of pyrimidine derivatives is characterized by electronic transitions of electrons from lower energy molecular orbitals (MOs) to higher energy MOs. The key transitions for this molecule involve the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. elte.hu

Specifically, two main types of transitions are expected:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic pyrimidine ring. fiveable.me These transitions are typically characterized by high molar absorptivity (ε) and are responsible for strong absorption bands in the UV spectrum. masterorganicchemistry.com The extent of conjugation in the molecule significantly influences the energy required for this transition; greater conjugation lowers the energy gap, resulting in absorption at longer wavelengths. lumenlearning.comfiveable.me

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n) to an anti-bonding π* orbital. nih.govlibretexts.org In this compound, the non-bonding orbitals are the lone pairs of electrons on the two nitrogen atoms of the pyrimidine ring. elte.hu Compared to π → π* transitions, n → π* transitions are generally of lower energy, meaning they occur at longer wavelengths. lumenlearning.com They are also typically much weaker, exhibiting a significantly lower molar absorptivity, because the transition is often "symmetry forbidden." elte.hu

The substituents play a crucial role in modifying the absorption maxima (λmax) of the pyrimidine chromophore. The isobutyl group, being an alkyl group, acts as an auxochrome and is expected to cause a minor bathochromic shift (a shift to longer wavelengths). The carboxylic acid group at the C5 position is conjugated with the pyrimidine ring. While unconjugated carboxylic acids absorb at wavelengths too low to be of practical use (around 210 nm), its conjugation with the aromatic ring affects the π-electron system, influencing the energy of the π → π* transition. libretexts.org

Table 1: Expected Electronic Transitions for Substituted Pyrimidine Systems

| Transition Type | Orbitals Involved | Relative Energy | Expected Wavelength (λ) | Molar Absorptivity (ε) |

| π → π | π → π | High | Shorter (e.g., ~240-280 nm) | High (Strong) |

| n → π | n → π | Low | Longer (e.g., ~320-380 nm) | Low (Weak) |

Note: The values presented in this table are illustrative and represent typical ranges for pyrimidine and pyridine (B92270) derivatives. elte.hulibretexts.org The exact λmax and ε values for this compound would require experimental measurement.

Computational and Theoretical Investigations of 2 Isobutylpyrimidine 5 Carboxylic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. researchgate.netmdpi.com These methods are used to determine optimized molecular geometries, electronic structures, and predict various spectroscopic and thermodynamic properties. jchemrev.complu.mx For a molecule like 2-isobutylpyrimidine-5-carboxylic acid, DFT calculations at levels such as B3LYP with a basis set like 6-311++G(d,p) would provide a reliable balance of accuracy and computational cost for a comprehensive analysis. wjarr.com

Geometry optimization is a fundamental QM procedure that locates the minimum energy structure of a molecule. For this compound, this process would refine bond lengths, bond angles, and dihedral angles to predict its most stable three-dimensional shape.

A critical aspect of this analysis is the conformational preference of the carboxylic acid group. The proton of the hydroxyl moiety can exist in two primary planar conformations relative to the carbonyl group: syn and anti. nih.govic.ac.uk

Syn Conformation: The O=C–O–H dihedral angle is approximately 0°. This conformer is generally considered the more stable arrangement in the gas phase due to favorable intramolecular interactions. nih.gov

Anti Conformation: The O=C–O–H dihedral angle is approximately 180°. While higher in energy in the gas phase, this conformer can be significantly stabilized in solution through intermolecular hydrogen bonding with solvent molecules. nih.govacs.org

Theoretical studies on simple carboxylic acids like acetic acid show a substantial energy barrier (13–14 kcal/mol in the gas phase) for rotation between the syn and anti forms. nih.gov This barrier is typically reduced in a solvent environment. nih.gov For this compound, it is expected that the syn conformer would be the global minimum in the gas phase, but the anti conformer could be significantly populated in polar protic solvents.

| Conformer | O=C–O–H Dihedral Angle | Expected Relative Energy (Gas Phase) | Expected Relative Energy (Aqueous Solution) | Key Stabilizing Factors |

|---|---|---|---|---|

| Syn | ~0° | 0.0 kcal/mol (most stable) | 0.0 kcal/mol (most stable) | Intramolecular electrostatic interactions |

| Anti | ~180° | +4 to +6 kcal/mol | +1 to +3 kcal/mol | Intermolecular H-bonding with solvent |

Analysis of the electronic structure provides insight into the reactivity and kinetic stability of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov For this compound, the HOMO is expected to be distributed across the electron-rich pyrimidine (B1678525) ring and the isobutyl group, while the LUMO would likely be localized on the pyrimidine ring and the electron-withdrawing carboxylic acid group. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. wjarr.comresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the MEP would show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic proton of the carboxyl group and the hydrogens of the isobutyl group, indicating sites for nucleophilic attack.

| Parameter | Description | Expected Characteristics for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Localized on pyrimidine ring and isobutyl group; relates to ionization potential. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Localized on pyrimidine ring and carboxylic acid; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| MEP Negative Regions | Electron-rich sites (nucleophilic) | Expected around pyrimidine nitrogens and carboxyl oxygens. |

| MEP Positive Regions | Electron-poor sites (electrophilic) | Expected around the carboxylic acid proton (O-H). |

QM calculations are widely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: Theoretical chemical shifts (δ) for ¹H and ¹³C can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). For this compound, the acidic proton of the carboxyl group is predicted to have a chemical shift far downfield, typically around 10–12 ppm in ¹H NMR. pressbooks.pub The carbonyl carbon of the carboxylic acid would appear around 165–185 ppm in the ¹³C NMR spectrum. pressbooks.pub Protons on the pyrimidine ring are expected in the aromatic region, typically between 8.5 and 9.3 ppm. chemicalbook.com

IR Spectroscopy: The calculation of vibrational frequencies allows for the theoretical prediction of an infrared spectrum. Key predicted absorptions would include a very broad O–H stretch from the carboxylic acid dimer at 2500–3300 cm⁻¹, a strong C=O (carbonyl) stretch around 1710 cm⁻¹, and characteristic C=N and C=C stretching vibrations from the pyrimidine ring. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. jchemrev.com Pyrimidine derivatives typically exhibit π→π* and n→π* transitions. The primary absorption maxima (λ_max) for this molecule would be expected in the UV region, with the exact wavelength depending on the electronic effects of the substituents. nih.gov

| Spectroscopy | Functional Group / Atom | Expected Calculated Value/Range |

|---|---|---|

| ¹H NMR | Carboxylic Acid (-COOH) | δ 10.0 - 12.0 ppm |

| ¹H NMR | Pyrimidine Ring (C-H) | δ 8.5 - 9.3 ppm |

| ¹³C NMR | Carbonyl Carbon (-C =O) | δ 165 - 185 ppm |

| IR | Carboxylic Acid (O-H stretch) | 2500 - 3300 cm⁻¹ (broad) |

| IR | Carbonyl (C=O stretch) | ~1710 cm⁻¹ (dimer) |

| UV-Vis | π→π* and n→π* transitions | λ_max ~250-300 nm |

QM calculations are indispensable for studying chemical reactions, allowing researchers to map potential energy surfaces, identify intermediates, and locate transition states (TS). nih.gov For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to:

Model Reactants, Intermediates, and Products: Optimize the geometry of all species along a proposed reaction pathway.

Locate Transition States: A transition state is a first-order saddle point on the potential energy surface. Its structure provides insight into the geometry of the bond-forming/breaking process.

Calculate Activation Energies (ΔG‡): The free energy difference between the reactants and the transition state determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. nih.gov

For example, in a hypothetical synthesis, calculations could elucidate whether a reaction proceeds via a concerted or stepwise mechanism, and identify the rate-determining step of the entire process. nih.govumich.edu

Molecular Dynamics (MD) Simulations

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules, particularly in a biological or solution environment. rsc.orginformahealthcare.com

MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a detailed view of molecular motion and intermolecular interactions. rjeid.comnih.gov An MD simulation of this compound in an explicit solvent like water would reveal:

Rotational Freedom: The simulation would show the rotational dynamics of the isobutyl group and the C-C bond connecting it to the pyrimidine ring.

Carboxylic Acid Conformation: The simulation would capture the dynamic equilibrium between the syn and anti conformers of the carboxylic acid group. It would explicitly show how water molecules form hydrogen bonds with the carboxyl oxygen and hydrogen atoms, stabilizing the anti conformation and facilitating transitions between the two states. nih.gov

Solvation Structure: The simulation would detail the structure of the solvation shell, showing the average number of water molecules interacting with the polar sites (pyrimidine nitrogens, carboxyl group) versus the nonpolar isobutyl group.

These simulations provide crucial insights into how the solvent environment influences the molecule's preferred shape and flexibility, which are critical for understanding its behavior in real-world chemical and biological systems.

Solvent Effects on Molecular Behavior

The molecular behavior of this compound in different environments is significantly influenced by the surrounding solvent. Computational studies analyzing carboxylic acids indicate that solvent polarity plays a crucial role in extraction and interaction mechanisms. researchgate.net For instance, in low-polarity solvents, reactive extraction may involve the formation of adducts with multiple extractant molecules, whereas solvents with higher polarity can alter this stoichiometry. researchgate.net A systematic analysis of carboxylic acids has shown that intermolecular interactions in solution are described by a combination of dispersive, inductive, and dipole-dipole forces. researchgate.net

The choice of solvent, such as dimethyl sulfoxide (B87167) (DMSO), can be critical in certain reactions like electrochemically-induced couplings of carboxylic acids. researchgate.net Theoretical models help elucidate these interactions, suggesting that for carboxylic acids, the deviation between experimental and calculated distribution constants can be used to estimate the energy of specific intermolecular interactions. researchgate.net These computational approaches are essential for predicting how this compound will behave in various media, affecting its conformation, reactivity, and potential for intermolecular bonding.

In Silico Ligand-Target Interaction Studies (Molecular Docking)

Molecular docking is a fundamental computational technique used to predict how a ligand, such as this compound, might interact with a biological target at the molecular level. nih.gov This method assesses the binding orientation, conformation, and affinity of the ligand within the active site of a protein, providing critical insights for drug discovery and design. nih.gov

In silico molecular docking studies on pyrimidine derivatives have successfully predicted their binding modes and affinities with various biological targets, including enzymes and receptors. These studies are crucial for identifying potential therapeutic applications. For example, novel pyrimidine derivatives have been evaluated as potential antiviral agents against the SARS-CoV-2 main protease (Mpro). mdpi.com In one such study, several compounds demonstrated significant binding affinity, with calculated free binding energies indicating stable interactions. mdpi.com

The interactions are typically characterized by hydrogen bonds and hydrophobic contacts. The carboxylic acid moiety, present in the parent compound, is often crucial for forming hydrogen bonds with polar amino acid residues in the target's active site. The pyrimidine ring and the isobutyl group can engage in hydrophobic and van der Waals interactions, further stabilizing the ligand-protein complex. For instance, docking studies of pyrazolopyrimidine derivatives with the translocator protein (TSPO) revealed high binding affinity scores and hydrogen bond formation with key hydrophobic residues. mdpi.com

To illustrate the data generated from such studies, the following table presents molecular docking results for a series of related pyrimidine compounds against the SARS-CoV-2 Mpro, showcasing their binding energies and key interactions.

| Compound | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Number of H-Bonds |

| Reference Ligand | -7.5 | THR26, GLU166, CYS145, SER144 | 5 |

| Compound 7c | -7.9 | THR26, HIS41, CYS145, HIS163, GLU166 | 4 |

| Compound 7d | -7.8 | THR26, HIS41, CYS145, HIS163, GLU166 | 4 |

| Compound 7e | -7.6 | THR26, HIS41, CYS145, HIS163, GLU166 | 3 |

| Compound 7f | -7.5 | HIS41, CYS145, HIS163, GLU166 | 3 |

| Compound 10c | -7.8 | THR26, GLY143, CYS145, HIS163, GLU166 | 4 |

| Compound 10d | -7.7 | THR26, CYS145, HIS163, GLU166 | 4 |

This table is representative of data from molecular docking studies on pyrimidine derivatives and is adapted from research on novel pyrimidine compounds targeting the SARS-CoV-2 Mpro. mdpi.com

Computational data is instrumental in establishing Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. For pyrimidine-based compounds, computational SAR studies have guided the optimization of inhibitor potency. nih.govmdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for this purpose. mdpi.com

These models provide insights into the key structural features required for high affinity binding. For this compound, SAR studies would focus on three primary regions:

The Pyrimidine Core: This scaffold is the foundational structure for interaction.

The 2-Position Substituent: The isobutyl group's size, shape, and hydrophobicity are critical. Computational models can predict how modifications to this group (e.g., changing its length, branching, or replacing it with an aromatic ring) would affect steric and hydrophobic interactions within the binding pocket. mdpi.com

The 5-Position Carboxylic Acid: This group is often a key hydrogen bond donor and acceptor. Its position and acidity are vital for anchoring the ligand to the target.

Studies on related pyrimidine-4-carboxamides have shown that conformational restriction of substituents can increase inhibitory potency, and the introduction of specific functional groups can enhance activity and improve properties like lipophilicity. nih.gov The table below summarizes the general SAR principles derived from computational studies on pyrimidine derivatives.

| Structural Region | Modification | Predicted Effect on Activity | Rationale |

| 2-Position | Increase steric bulk | Variable | Can improve hydrophobic interactions or cause steric clashes, depending on the target's pocket size. mdpi.com |

| 2-Position | Introduce aromatic rings | Potentially increase | Can facilitate π-π stacking or π-cation interactions with aromatic residues. mdpi.com |

| 5-Position | Esterification of carboxylic acid | Decrease affinity | Removes a key hydrogen bonding group, often reducing direct interaction with the target. nih.gov |

| Pyrimidine Core | Add H-bond donors/acceptors | Potentially increase | Can form additional stabilizing hydrogen bonds with the protein backbone or side chains. mdpi.com |

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model represents the crucial functionalities for binding, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings. nih.govresearchgate.net

For a molecule like this compound, a pharmacophore model would typically be generated based on its structure and known interactions with a target, or by comparing it with other active compounds. nih.gov The key features for this compound would likely include:

A Hydrogen Bond Acceptor (HBA): The nitrogen atoms in the pyrimidine ring.

A Hydrogen Bond Donor (HBD) and Acceptor (HBA): The carboxylic acid group is a strong contributor, capable of both donating and accepting hydrogen bonds.

A Hydrophobic Feature (H): The isobutyl group provides a nonpolar region that can interact with hydrophobic pockets in a target protein.

Integrated in silico studies on similar scaffolds, like 1,6-dihydropyrimidine-5-carboxylic acids, have utilized pharmacophore models to explore and understand the key characteristics of inhibitors for enzymes such as xanthine (B1682287) oxidase. researchgate.net These models are invaluable for virtual screening of large compound libraries to identify novel molecules with the desired activity and for guiding the design of more potent analogs. nih.gov

Biological and Mechanistic Studies in Vitro and Target Based Research

Exploration of Biological Target Interactions (Non-Clinical)

The interaction of a compound with specific biological targets such as enzymes and receptors is a cornerstone of pharmacological research. For 2-Isobutylpyrimidine-5-carboxylic acid, the following areas were investigated.

Mechanistic Investigations of Biological Activities (In Vitro)

The investigation into the biological effects of a compound at the cellular level provides insight into its potential therapeutic applications.

Antimicrobial Activity Studies (in vitro, e.g., antibacterial, antifungal)

There are no specific in vitro studies in the available scientific literature that evaluate the antibacterial or antifungal activity of this compound. Research on the antimicrobial properties of other pyrimidine-5-carboxylate derivatives has been conducted, but these findings cannot be directly attributed to the isobutyl derivative. evitachem.com

Antineoplastic Activity (in vitro, e.g., specific cancer cell lines, without human trial data)

Currently, there is a lack of published in vitro studies investigating the antineoplastic activity of this compound against any specific cancer cell lines. While the broader class of pyrimidine (B1678525) derivatives has been a subject of interest in cancer research, data specific to this compound is not available. mdpi.com

Anti-inflammatory Effects (in vitro, mechanistic focus)

No in vitro studies focusing on the mechanistic anti-inflammatory effects of this compound have been found in the scientific literature. Although related chemical structures are sometimes investigated for such properties, specific data for this compound is absent. nih.gov

Structure-Activity Relationships (SAR) from Experimental Data

Influence of the Isobutyl Group on Biological Activity

The substituent at the 2-position of the pyrimidine ring plays a crucial role in modulating the biological activity of these compounds. While direct SAR studies detailing the specific influence of a 2-isobutyl group on antiviral activity are limited, general principles from related pyrimidine derivatives can be extrapolated. The introduction of alkyl or aryl groups at this position can significantly impact the compound's lipophilicity, steric profile, and ability to form interactions with the target protein.

In studies of other 2-substituted pyrimidines, the nature of this substituent has been shown to be a key determinant of activity. For example, in a series of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides, variations at the 2-position were explored to generate a library of compounds for antiviral screening. nih.gov The presence of an aliphatic chain, such as an isobutyl group, can influence the molecule's ability to fit into hydrophobic pockets within the active site of a viral enzyme or protein. The branched nature of the isobutyl group, compared to a linear alkyl chain, may offer a different conformational profile that could either enhance or diminish binding affinity depending on the specific topology of the target.

Role of the Carboxylic Acid Moiety in Target Binding and Activity

The carboxylic acid group at the 5-position of the pyrimidine ring is a significant feature that can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. Carboxylic acids are known to participate in key interactions with biological targets, primarily through the formation of hydrogen bonds and ionic interactions. drughunter.com

In the context of antiviral agents, a carboxylic acid moiety can act as a crucial anchoring point, forming strong interactions with positively charged amino acid residues (such as arginine or lysine) or with the backbone amides of the protein target. nih.gov This is a common feature in many enzyme inhibitors where the carboxylate group mimics a substrate or interacts with a key catalytic residue.

Future Research Directions and Academic Perspectives

Development of Novel Synthetic Methodologies

While general methods for the synthesis of substituted pyrimidines exist, future research could focus on developing novel, more efficient, and sustainable synthetic routes specifically tailored for 2-Isobutylpyrimidine-5-carboxylic acid and its analogues. A key challenge in pyrimidine (B1678525) synthesis has been the direct creation of derivatives without substitution at the 4-position. organic-chemistry.org One established method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org

Future synthetic strategies could explore:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, such as water, and catalysts like Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) could lead to more sustainable synthetic protocols. researchgate.net

One-Pot Reactions: Designing multi-component reactions where the pyrimidine core is assembled and functionalized in a single step would enhance efficiency and reduce waste. researchgate.net

Flow Chemistry: Utilizing microreactor technology could enable better control over reaction parameters, improve yields, and allow for safer, more scalable production.

Asymmetric Synthesis: For derivatives with chiral centers, the development of stereoselective synthetic methods will be crucial for isolating specific enantiomers and studying their unique properties.

Exploration of Advanced Functionalization and Derivatization

The pyrimidine scaffold is amenable to structural modifications at multiple positions, offering a platform for creating a diverse library of compounds. mdpi.com Future work should systematically explore the functionalization and derivatization of the this compound core.

Key areas for exploration include:

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying heterocyclic compounds. Research into site-selective methods, such as the C2-selective amination of pyrimidines, could introduce a wide range of amine functionalities with high precision. nih.gov

Carboxylic Acid Derivatization: The carboxylic acid group at the C5 position is a prime handle for derivatization into esters, amides, and other functional groups, allowing for the fine-tuning of physicochemical properties like solubility and polarity.

Isobutyl Group Modification: While less straightforward, exploring modifications of the isobutyl group could yield novel analogues with altered steric and electronic profiles.

Cross-Coupling Reactions: Employing modern cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at various positions on the pyrimidine ring will be a key strategy for generating structural diversity.

Integrated Experimental and Computational Approaches

The synergy between experimental synthesis and computational modeling is a powerful paradigm in modern chemical research. rsc.org For this compound, an integrated approach will be essential for accelerating the discovery and optimization of new derivatives with desired properties.

Future research should leverage:

Density Functional Theory (DFT): DFT calculations can be used to determine molecular geometries, electronic properties (such as HOMO and LUMO energies), and molecular electrostatic potentials, providing insights into the molecule's reactivity and interaction capabilities. nih.govjchemrev.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build models that correlate the structural features of a series of derivatives with their observed activities, guiding the design of more potent or selective compounds. rsc.org

Molecular Docking: Docking simulations can predict the binding modes and affinities of this compound derivatives with specific biological targets, helping to prioritize compounds for synthesis and experimental testing. nih.govekb.eg

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how these molecules interact with their environment or biological targets over time, offering a deeper understanding of binding stability and conformational changes. rsc.orgnih.gov

By combining computational predictions with empirical results, researchers can adopt a more rational and efficient design-synthesis-test-analyze cycle.

Deeper Mechanistic Understanding of Molecular Interactions

A fundamental understanding of the non-covalent interactions that govern the behavior of this compound is critical. The molecule possesses functional groups capable of acting as hydrogen bond donors (carboxylic acid OH) and acceptors (pyrimidine nitrogens, carbonyl oxygen), as well as a hydrophobic isobutyl group. nih.gov

Future investigations should aim to:

Characterize Binding Modes: Utilize techniques like X-ray crystallography to determine the three-dimensional structures of the compound in complex with target molecules, providing definitive evidence of binding interactions.

Quantify Interaction Strengths: Employ biophysical methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to measure the thermodynamic parameters of binding, dissecting the enthalpic and entropic contributions of different functional groups.

Analyze Weak Interactions: Investigate the role of weaker, yet significant, interactions such as van der Waals forces, π-π stacking, and hydrophobic contacts, which are crucial for molecular recognition and binding affinity. nih.gov For instance, studies on similar heterocyclic systems have used fluorescence quenching to probe binding mechanisms with proteins like bovine serum albumin (BSA), suggesting that van der Waals forces and hydrogen bonding are key drivers of interaction. researchgate.net

Role as a Chemical Probe or Tool in Biological Systems (non-therapeutic)

Beyond therapeutic applications, molecules like this compound can be developed into valuable chemical probes for basic research. Chemical probes are small molecules designed to interact with a specific biological target (like an enzyme or receptor) in a controlled way, enabling the study of that target's function in cells or organisms. mdpi.com

Future research could focus on designing derivatives that serve as:

Fluorescent Probes: By attaching a fluorophore to the molecule, it could be used to visualize the localization and dynamics of its target within a cell using microscopy techniques.

Affinity-Based Probes: Incorporating a reactive group could allow the molecule to covalently label its biological target, facilitating target identification and validation through proteomic methods.

Assay Development Tools: The compound could serve as a reference ligand or a starting point for developing high-throughput screening assays to discover other molecules that interact with a particular biological system.

The development of such tools would be contingent on identifying a specific, non-therapeutic biological target where the pyrimidine scaffold can be used to investigate fundamental biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.